Emetine dihydrochloride tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

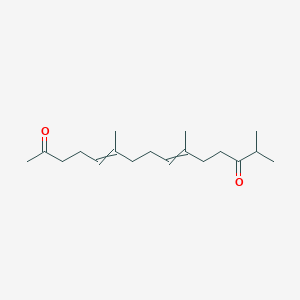

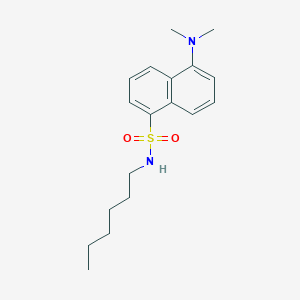

Emetine dihydrochloride tetrahydrate is a derivative of emetine, an alkaloid extracted from the ipecac root. It is known for its potent anti-protozoal properties and has been used historically to treat amoebiasis. The compound is also utilized in laboratory settings to inhibit protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit .

Preparation Methods

Emetine dihydrochloride tetrahydrate can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root. The synthetic route involves the reaction of cephaeline with methylating agents under controlled conditions. Industrial production methods often involve extraction from the ipecac root followed by purification and crystallization to obtain the dihydrochloride tetrahydrate form .

Chemical Reactions Analysis

Emetine dihydrochloride tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly involving its methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Emetine dihydrochloride tetrahydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is employed to inhibit protein synthesis in eukaryotic cells, making it useful in studies of protein degradation and synthesis.

Medicine: Historically, it has been used to treat amoebiasis and other protozoal infections.

Industry: It is used in the production of certain pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Emetine dihydrochloride tetrahydrate exerts its effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells. This inhibition disrupts the elongation phase of protein synthesis, leading to the accumulation of polyribosomes and a decrease in single ribosomes. The compound also affects nucleic acid synthesis and has been shown to interfere with various molecular pathways, including those involving MDM2 and p53 .

Comparison with Similar Compounds

Emetine dihydrochloride tetrahydrate is similar to other ipecac alkaloids such as cephaeline and dehydroemetine.

Cephaeline: A desmethyl analog of emetine, also found in ipecac root, with similar anti-protozoal properties.

Dehydroemetine: A synthetically produced analog with a double bond next to the ethyl group, offering similar anti-amoebic properties but with fewer side effects. The uniqueness of this compound lies in its potent inhibition of protein synthesis and its broad range of applications in scientific research and medicine.

Properties

CAS No. |

73713-75-4 |

|---|---|

Molecular Formula |

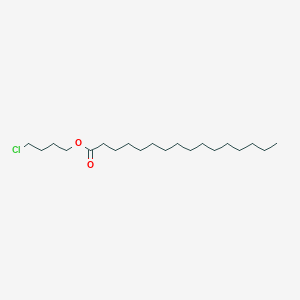

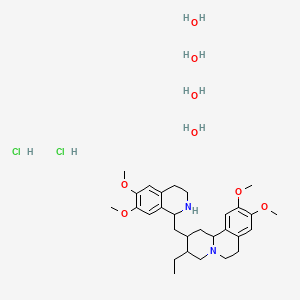

C29H50Cl2N2O8 |

Molecular Weight |

625.6 g/mol |

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;tetrahydrate;dihydrochloride |

InChI |

InChI=1S/C29H40N2O4.2ClH.4H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;4*1H2 |

InChI Key |

DYUNBDNHKKQLKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.O.O.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)

![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)